Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate
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Overview
Description
“Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate” is a chemical compound with the CAS Number: 1563957-23-2 . It has a molecular weight of 230.24 . The IUPAC name for this compound is methyl (E)-3-((2,5-difluorophenyl)thio)acrylate . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-6H,1H3/b5-4+ . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Antimicrobial Activity and Drug Development
Experimental and Computational Approaches : A study focused on a compound with a similar structural motif, highlighting its synthesis and potential as an antimicrobial agent. This compound showed good to moderate activity against bacterial and fungal pathogens. Additionally, its potential as an inhibitor of penicillin-binding protein (PBP-2X) was explored, suggesting its role in drug development (Murugavel et al., 2016).
Synthesis and Structural Analysis
Novel Synthesis Techniques : Research on the synthesis of dimethyl 3-perfluoroalkyl-4-(3-oxo-2-triphenyl-phosphoranylidenbutanylidene)-pent-2-enedioate and its cyclization has been documented, showcasing innovative approaches to creating complex molecules with potential for further chemical modifications (Ding et al., 2010).
Sulfur-Containing Catalysts for Synthesis : A study utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), indicating the application of sulfur-containing compounds in facilitating chemical reactions (Tayebi et al., 2011).
Molecular Docking and Drug Design
Molecular Docking Studies : Investigations into molecules structurally related to "Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate" have highlighted their potential bioactive properties. Through molecular docking studies, compounds have been identified that might exhibit inhibitory activity against specific proteins, offering insights into their utility in drug design (Murugavel et al., 2016).
Chemical Properties and Applications
Nonlinear Optical Activity : The study on a novel methyl compound similar in structure elucidated its nonlinear optical activity, indicating its potential use in materials science for the development of optical devices. This research provides a foundation for the exploration of related compounds in technological applications (Murugavel et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl (E)-3-(2,5-difluorophenyl)sulfanylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-6H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPSFKVPARRZJG-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CSC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/SC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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